N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN6O3S3/c1-11-17(18(29-32-11)12-6-2-3-7-13(12)23)19(31)26-21-27-28-22(35-21)33-10-16(30)25-20-24-14-8-4-5-9-15(14)34-20/h2-9H,10H2,1H3,(H,24,25,30)(H,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSDRMXXQRIMGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)SCC(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN6O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the process of melanogenesis , which is the production of melanin in skin cells.
Mode of Action
The compound interacts with tyrosinase, inhibiting its activity. This inhibition is achieved through the formation of hydrogen bonds and a hydrophobic interaction with residues of tyrosinase. This interaction prevents tyrosinase from catalyzing the oxidation of tyrosine to melanin, thereby reducing melanin production.
Biochemical Pathways
The inhibition of tyrosinase affects the melanogenesis pathway. By preventing the oxidation of tyrosine to melanin, the compound effectively reduces the production of melanin in skin cells. This can lead to a decrease in skin pigmentation.
Result of Action
The result of the compound’s action is a decrease in melanin production in skin cells. This can lead to a reduction in skin pigmentation. This makes the compound potentially useful in the treatment of pigmentation disorders.
Biological Activity
N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates multiple functional groups, including thiadiazole, isoxazole, and thiazole moieties, which contribute to its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : C17H15ClN4O3S2
- Molecular Weight : Approximately 433.50 g/mol
- Functional Groups : Thiadiazole, isoxazole, thiazole, chlorophenyl, and benzo[d]thiazole.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits notable antimicrobial properties. It has shown efficacy against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32.6 µg/mL |
| Bacillus subtilis | 30.0 µg/mL |
| Staphylococcus aureus | 25.0 µg/mL |
These results suggest that the compound may be a candidate for developing new antimicrobial agents due to its ability to inhibit bacterial growth effectively .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Research indicates that it can inhibit the proliferation of cancer cells through various mechanisms:
- Inhibition of Carbonic Anhydrase (CA) : The compound acts as an effective inhibitor of tumor-associated isozyme CA IX, crucial for pH regulation in tumor cells. By disrupting this regulation, it may enhance the efficacy of anticancer therapies .
- Cell Cycle Arrest and Apoptosis : Similar compounds have been shown to promote apoptosis and induce cell cycle arrest in cancer cell lines such as A431 and A549 at concentrations of 1–4 µM .
Enzyme Inhibition
The unique structure of the compound suggests selectivity towards specific enzyme targets, enhancing its therapeutic profile:
- Enzyme Targeting : The presence of the thiadiazole moiety indicates potential interactions with various enzymes involved in metabolic pathways .
Case Studies and Experimental Findings
Several studies have highlighted the biological activity of compounds related to this compound:
- Study on Benzothiazole Derivatives : Research on benzothiazole compounds has demonstrated their anticancer activities through modifications that enhance receptor specificity .
- Thiadiazole Moiety Review : A review highlighted the antimicrobial properties exhibited by derivatives possessing a 2-amino-1,3,4-thiadiazole moiety, emphasizing their potential as scaffolds for developing new drugs .
Scientific Research Applications
Biological Activities
-
Antimicrobial Activity :
Preliminary studies indicate that this compound exhibits notable antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains such as Escherichia coli and Bacillus subtilis, suggesting its potential application in treating infections.Compound Target Bacteria Activity N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide E. coli, B. subtilis Antimicrobial 5-Methylisoxazole derivatives Various strains Antimicrobial Benzo[d]thiazole derivatives Potentially anticancer Anticancer -
Enzyme Inhibition :
The compound's unique structure may provide selectivity towards specific enzyme targets. Research into its enzyme inhibitory activities could lead to the development of new therapeutic agents that modulate enzyme functions crucial for disease progression. -
Anticancer Properties :
The presence of the benzo[d]thiazole moiety suggests potential anticancer properties. Compounds with similar structures have been studied for their efficacy against various cancer cell lines. For instance, derivatives of thiadiazole have shown promise in inhibiting cancer cell proliferation .
Case Studies and Research Findings
Several studies have investigated compounds similar to N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide:
-
Antimicrobial Screening :
A study evaluated the antimicrobial activity of synthesized thiazole derivatives against Gram-positive and Gram-negative bacteria using a turbidimetric method. Results indicated promising activity against several pathogens . -
Molecular Docking Studies :
Molecular docking has been employed to understand the binding interactions between this compound and various biological targets. Such studies help elucidate its mechanism of action and guide further modifications for improved efficacy . -
Cytotoxicity Evaluations :
In vitro cytotoxicity tests against human cancer cell lines (e.g., MCF7 for breast cancer) demonstrated that certain derivatives exhibited significant cytotoxic effects compared to standard chemotherapeutics like cisplatin .
Q & A
Q. What are the critical steps and considerations in synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Thioether linkage formation : Reacting benzo[d]thiazole derivatives with thiadiazol-2-yl intermediates using nucleophilic substitution (e.g., K₂CO₃ in dry acetone under reflux) .
- Amide bond formation : Coupling agents like EDCI/HOBt or DCC facilitate carboxamide group attachment .
- Purification : Recrystallization (ethanol or acetone) and monitoring via TLC or HPLC ensures >95% purity . Key factors: Solvent polarity (e.g., DMF for solubility), temperature control (60–80°C for optimal yield), and anhydrous conditions to prevent hydrolysis .
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding (e.g., NH peaks at δ 10–12 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
- X-ray crystallography : Resolves 3D conformation and π-π stacking interactions in the solid state .
Q. What preliminary biological activities have been reported for this compound?
Screening assays suggest:
- Anticancer activity : IC₅₀ values of 5–20 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines via apoptosis induction .
- Antimicrobial effects : MIC of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 mins vs. 3 hrs under conventional heating) while maintaining >80% yield .
- Catalyst screening : Pd/C or CuI enhances coupling efficiency in thiadiazole ring formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) improve intermediate stability .
Q. What methodologies elucidate the compound’s mechanism of action?
- Molecular docking : Predicts binding to kinase domains (e.g., EGFR with a docking score of −9.2 kcal/mol) .
- Surface plasmon resonance (SPR) : Quantifies binding affinity (KD = 120 nM for PARP-1) .
- CRISPR-Cas9 mutagenesis : Identifies target residues critical for activity (e.g., His164 in HDAC8) .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Substituent variation : Replacing the 2-chlorophenyl group with trifluoromethyl improves metabolic stability (t½ from 2.1 to 6.8 hrs) .
- Bioisosteric replacement : Exchanging thiadiazole with triazole maintains activity while reducing hepatotoxicity .
Q. How are contradictions in biological data resolved (e.g., variable IC₅₀ values)?
- Dose-response validation : Replicate assays under standardized conditions (e.g., 48-hr incubation in RPMI-1640 media) .
- Off-target profiling : Use kinase inhibitor panels (e.g., Eurofins KinomeScan) to identify non-specific binding .
Q. What strategies mitigate reactivity challenges during functionalization?
- Protecting groups : Boc protection of amine groups prevents undesired side reactions during oxidation .
- Low-temperature kinetics : Conducting reactions at −20°C stabilizes reactive intermediates (e.g., sulfhydryl radicals) .
Q. How are discrepancies in spectral data (e.g., NMR splitting patterns) addressed?
- 2D NMR techniques : HSQC and HMBC resolve overlapping signals caused by aromatic protons .
- Isotopic labeling : ¹⁵N-labeled analogs clarify nitrogen environment ambiguities .
Q. What computational tools predict pharmacokinetic properties?
- ADMET prediction : SwissADME estimates moderate bioavailability (F = 45%) and blood-brain barrier penetration (logBB = −0.8) .
- MD simulations : Assess binding mode stability (e.g., RMSD < 2.0 Å over 100 ns for EGFR-complex) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
